(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol
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Overview
Description
(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a phenylprop-2-enylidene group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol typically involves the reaction of cyclohexanone with cinnamaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the phenylprop-2-enylidene group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclopentan-1-ol
- (2Z)-2-[(E)-3-phenylprop-2-enylidene]cycloheptan-1-ol
- (2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclooctan-1-ol
Uniqueness
(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties
Properties
CAS No. |
56672-24-3 |
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Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2Z)-2-[(E)-3-phenylprop-2-enylidene]cyclohexan-1-ol |
InChI |
InChI=1S/C15H18O/c16-15-12-5-4-10-14(15)11-6-9-13-7-2-1-3-8-13/h1-3,6-9,11,15-16H,4-5,10,12H2/b9-6+,14-11- |
InChI Key |
UKKSTLOBAJNETR-OOTJYPRASA-N |
Isomeric SMILES |
C1CC/C(=C/C=C/C2=CC=CC=C2)/C(C1)O |
Canonical SMILES |
C1CCC(=CC=CC2=CC=CC=C2)C(C1)O |
Origin of Product |
United States |
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